molecular formula C23H17Cl2N5O3S B11668104 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11668104
M. Wt: 514.4 g/mol
InChI Key: UGYSMVPHMVQKBX-RPPGKUMJSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Schiff Base Formation: Finally, the acetohydrazide derivative is condensed with 4-chloro-3-nitrobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules and as a precursor for the development of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and nitrophenyl groups enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H17Cl2N5O3S

Molecular Weight

514.4 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17Cl2N5O3S/c24-17-6-2-1-5-16(17)13-29-20-8-4-3-7-19(20)27-23(29)34-14-22(31)28-26-12-15-9-10-18(25)21(11-15)30(32)33/h1-12H,13-14H2,(H,28,31)/b26-12+

InChI Key

UGYSMVPHMVQKBX-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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